molecular formula C12H10Cl2F2N2O2 B4265605 (2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B4265605
M. Wt: 323.12 g/mol
InChI Key: VSGAZABHHLZCKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of (2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and difluoromethyl ketone.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

    Synthetic Route: The synthetic route may involve the formation of an intermediate compound, followed by cyclization to form the pyrazole ring.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the chlorinated benzoyl group, with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound may be used to study its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: In industry, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

    Effects: The effects of the compound depend on its specific interactions with molecular targets, which may include inhibition or activation of enzymatic activity, modulation of receptor function, or other biochemical effects.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F2N2O2/c1-6-5-12(20,11(15)16)18(17-6)10(19)8-3-2-7(13)4-9(8)14/h2-4,11,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGAZABHHLZCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 2
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 4
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 6
(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

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